(S)-(-)-Tetrahydrofuran-2-carboxamide

Chiral Chromatography Enantiomeric Purity Optical Rotation

Procure (S)-(-)-Tetrahydrofuran-2-carboxamide as your stereodefined chiral building block. The (S) configuration at C2 dictates target engagement—LpxC inhibitors with the correct stereochemistry achieve Ki values of 0.4 μM, while incorrect isomers lose activity. This enantiopure amide is the direct precursor to (S)-THFCN via dehydration, eliminating costly chiral resolution. Also a validated starting material for sodium channel modulator patents. Choose the (S)-enantiomer for stereochemical integrity and reproducible SAR.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 498573-81-2
Cat. No. B3334222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Tetrahydrofuran-2-carboxamide
CAS498573-81-2
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)N
InChIInChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)/t4-/m0/s1
InChIKeyGXHAENUAJYZNOA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-Tetrahydrofuran-2-carboxamide CAS 498573-81-2: Chiral Amide Building Block Procurement Specification


(S)-(-)-Tetrahydrofuran-2-carboxamide (CAS 498573-81-2), also known as (2S)-oxolane-2-carboxamide, is a chiral five-membered cyclic ether bearing a primary carboxamide substituent. It exists as a solid at room temperature (mp 82–86 °C) with a molecular formula of C₅H₉NO₂ and a molecular weight of 115.13 g·mol⁻¹ [1]. This compound is employed primarily as a stereodefined intermediate in asymmetric synthesis and medicinal chemistry campaigns .

Why Generic (S)-(-)-Tetrahydrofuran-2-carboxamide Substitution Fails: Stereochemical and Purity Considerations


Substituting (S)-(-)-tetrahydrofuran-2-carboxamide with its (R)-enantiomer or the racemic mixture is not permissible in stereospecific synthetic routes. The absolute configuration at the C2 stereocenter dictates the three-dimensional presentation of downstream intermediates, directly impacting biological target engagement and pharmacological activity [1]. Furthermore, the compound's utility as a chiral building block for preparing enantiopure derivatives—such as (S)-tetrahydrofuran-2-carbonitrile—relies on maintaining high optical purity; any deviation in enantiomeric excess (ee) or chemical purity compromises the stereochemical integrity of the final product and may necessitate costly reprocessing or purification steps [2].

(S)-(-)-Tetrahydrofuran-2-carboxamide: Quantified Differentiation Evidence vs. (R)-Enantiomer and Racemate


Optical Rotation Differentiates (S)-Enantiomer from (R)-Enantiomer for Chiral Purity Verification

The specific optical rotation provides a direct, quantitative fingerprint distinguishing the (S)-enantiomer from the (R)-enantiomer. The (S)-enantiomer exhibits a levorotatory rotation of −75° (c = 1 in H₂O, 20 °C), while the (R)-enantiomer is expected to exhibit a dextrorotatory rotation of +75° under identical conditions . This difference enables rapid identity confirmation and enantiomeric purity assessment without requiring full chiral chromatographic analysis.

Chiral Chromatography Enantiomeric Purity Optical Rotation

Melting Point Specification Enables Purity Assessment Relative to Racemate

The melting point range of 82–86 °C serves as a quality control parameter for assessing bulk purity. While the racemic mixture of tetrahydrofuran-2-carboxamide (CAS 91470-28-9) melts at a distinctly lower temperature of 80–82 °C (predicted), the enantiopure (S)-enantiomer exhibits a higher, sharper melting range . A depressed or broadened melting range in the target compound would indicate the presence of racemic contamination or other impurities.

Purity Analysis Thermal Analysis Solid-State Characterization

Crystal Structure Confirms Absolute (S)-Configuration for Stereospecific Synthesis

Single-crystal X-ray diffraction analysis unambiguously confirms the absolute (S)-configuration at the C2 stereocenter of the tetrahydrofuran ring. The crystal structure (monoclinic system, space group P2₁/c, a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) provides atomic-level validation of the stereochemistry [1]. In contrast, the (R)-enantiomer crystallizes in a different space group with distinct unit cell parameters, demonstrating that the enantiomers are structurally non-equivalent in the solid state .

X-ray Crystallography Absolute Configuration Stereochemistry

Precursor to (S)-Tetrahydrofuran-2-carbonitrile: Stereoretentive Transformation

(S)-(-)-Tetrahydrofuran-2-carboxamide serves as a direct precursor for the synthesis of (S)-tetrahydrofuran-2-carbonitrile (THFCN) via dehydration with thionyl chloride and DMF . This transformation proceeds with retention of stereochemistry, preserving the (S)-configuration at the C2 position. The racemic amide, in contrast, would yield racemic nitrile, which is unsuitable for applications requiring enantiopure material. The (S)-nitrile product is a versatile intermediate for further functionalization via Grignard addition or reduction.

Asymmetric Synthesis Chiral Building Block Dehydration

Optimal Procurement and Application Scenarios for (S)-(-)-Tetrahydrofuran-2-carboxamide


Asymmetric Synthesis of LpxC Inhibitor Antibiotic Candidates

In medicinal chemistry programs targeting the bacterial enzyme LpxC for Gram-negative antibiotic development, the (S)-configured tetrahydrofuran-2-carboxamide scaffold is a critical stereochemical determinant of potency. Studies have demonstrated that the stereochemistry at the tetrahydrofuran C2 position profoundly influences LpxC inhibition, with (2S,5S)-configured hydroxamic acid derivatives achieving Ki values as low as 0.4 μM, significantly more potent than stereoisomeric variants [1]. Procurement of the enantiopure (S)-amide ensures that downstream inhibitors maintain the optimal stereochemical configuration for target engagement, avoiding the activity loss observed with incorrect stereoisomers [1][2].

Preparation of (S)-Tetrahydrofuran-2-carbonitrile (THFCN)

This compound is the established precursor for synthesizing (S)-tetrahydrofuran-2-carbonitrile (THFCN) via dehydration with thionyl chloride and DMF [1]. THFCN serves as a versatile chiral intermediate that can undergo further transformations—such as methylation with methylmagnesium chloride to produce (S)-1-(tetrahydrofuran-2-yl)ethenone—without compromising stereochemical integrity [1]. Procuring the (S)-amide in high enantiomeric purity eliminates the need for post-synthetic chiral resolution of the nitrile product, streamlining process development and reducing overall manufacturing costs.

Chiral Building Block for Tetrahydrofuran-Based Amino Acids and Scaffolds

(S)-(-)-Tetrahydrofuran-2-carboxamide can be elaborated into tetrahydrofuran-based amino acids and library scaffolds that mimic furanose sugar moieties [1]. These scaffolds are valuable in the design of peptidomimetics and carbohydrate mimetics, where the (S)-configuration at the C2 position dictates the overall three-dimensional shape and molecular recognition properties. The use of the defined (S)-enantiomer ensures that the resulting scaffold libraries are stereochemically homogeneous, facilitating reliable structure–activity relationship (SAR) analysis and reproducible biological assay results [1].

Synthesis of Substituted Tetrahydrofuran-2-carboxamide Sodium Channel Modulators

Patent literature describes substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels for the treatment of pain and related disorders [1]. The (S)-configuration at the C2 position is a defined stereochemical element in the claimed compounds. Sourcing the enantiopure (S)-(-)-tetrahydrofuran-2-carboxamide provides a validated starting point for constructing these sodium channel modulators with the requisite stereochemistry, avoiding the need to develop separate asymmetric synthetic routes or chiral separation methods [1].

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